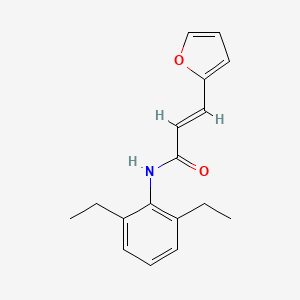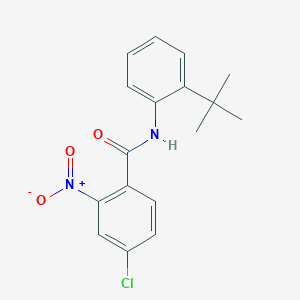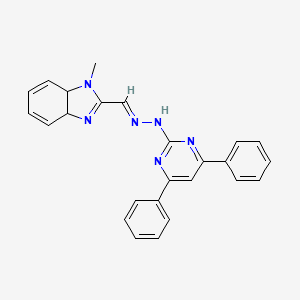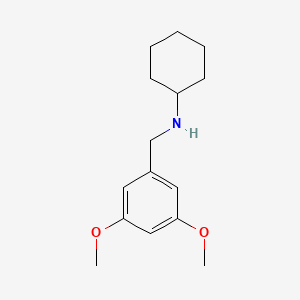![molecular formula C16H16N4S B5693446 N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea](/img/structure/B5693446.png)
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea (MPNTU) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiourea derivative that has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. In
Mécanisme D'action
The mechanism of action of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea is complex and involves multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, this compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation in various animal models, including mice and rats. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to possess antibacterial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea in lab experiments include its unique properties, such as its ability to inhibit the activity of key enzymes involved in inflammation, cancer, and bacterial infections. Additionally, this compound has a well-defined chemical structure, making it easy to synthesize and study. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea. One area of research is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production. Another area of research is the study of this compound in combination with other compounds, which could enhance its biological activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Méthodes De Synthèse
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea can be synthesized using a multi-step process that involves the reaction of 1-naphthylamine with 1-methyl-1H-pyrazole-3-carboxylic acid to form the intermediate 1-[(1-methyl-1H-pyrazol-3-yl)methyl]naphthalene-2-amine. This intermediate is then treated with thiourea to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been used as a tool compound to study the mechanism of action of various biological processes, including inflammation, cancer, and bacterial infections. This compound has been shown to inhibit the activity of several key enzymes involved in these processes, making it a valuable research tool.
Propriétés
IUPAC Name |
1-[(1-methylpyrazol-3-yl)methyl]-3-naphthalen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-20-10-9-13(19-20)11-17-16(21)18-15-8-4-6-12-5-2-3-7-14(12)15/h2-10H,11H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSZRCWITAAOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5693390.png)


![N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5693401.png)
![5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5693403.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B5693418.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5693439.png)
![methyl 4-{[(2-furoylamino)carbonothioyl]amino}benzoate](/img/structure/B5693440.png)
![6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5693445.png)
![4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5693459.png)